molecular formula C5H8N2OS B13045013 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13045013
M. Wt: 144.20 g/mol
InChI Key: PQHIWASNKXZJSS-UHFFFAOYSA-N
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Description

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method includes the reaction of 2-bromoethanol with thiazole-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1,3-thiazol-5-yl)ethan-1-ol
  • 2-Amino-2-(1,3-thiazol-4-yl)ethan-1-ol
  • 2-Amino-2-(1,3-thiazol-3-yl)ethan-1-ol

Uniqueness

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-amino-2-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2

InChI Key

PQHIWASNKXZJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CO)N

Origin of Product

United States

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